2-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-25-20-9-5-3-7-16(20)21(24)22-13-14-10-11-19-17(12-14)15-6-2-4-8-18(15)23-19/h3,5,7,9-12,23H,2,4,6,8,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXOLTXEQVYIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole structure . This is followed by further functionalization steps to introduce the methoxy and benzamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent functionalization steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrahydrocarbazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structural similarity to bioactive molecules suggests potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of tetrahydrocarbazole exhibit significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values as low as 2.5 nM against lung carcinoma cells (Calu1) and moderate activity against breast (MCF7) and liver (HepG2) cancer cell lines.
- Mechanistic Insights : The mechanism of action may involve apoptosis induction and disruption of cell cycle progression in cancer cells. This is supported by findings that tetrahydrocarbazole derivatives can cause DNA damage and mitochondrial dysfunction.
- Neuroprotective Effects : The compound may also possess neuroprotective properties, potentially shielding neuronal cells from oxidative stress and apoptosis due to its structural features.
Chemical Synthesis
In synthetic chemistry, 2-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in creating new compounds with tailored properties.
Material Science
The compound's unique combination of functional groups allows for its use in developing new materials with specific properties. Potential applications include:
- Polymers : The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities.
- Coatings : Its chemical reactivity may allow for the formulation of coatings with improved durability or protective characteristics.
Case Studies and Research Findings
Several studies highlight the biological activity and potential applications of related compounds:
- Carbazole Derivatives in Cancer Therapy : A review from 2012 to 2018 emphasized the anticancer properties of carbazole scaffolds across multiple cell lines. Modifications in the carbazole structure significantly enhance therapeutic efficacy.
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects on glioma and lung carcinoma cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Studies : Investigations into similar carbazole derivatives have revealed their ability to protect neuronal cells from oxidative damage, indicating potential for neuroprotective drug development.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide: This compound shares a similar tetrahydrocarbazole core but has different functional groups attached.
Indole Derivatives: Compounds with an indole core, such as those synthesized via Fischer indole synthesis, have similar structural features and biological activities.
Uniqueness
2-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is unique due to its specific combination of functional groups and structural features
Biological Activity
Overview
2-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound that incorporates a benzamide structure linked to a tetrahydrocarbazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₈N₂O₂, with a molecular weight of approximately 286.34 g/mol. The compound features multiple functional groups that enhance its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₂ |
| Molecular Weight | 286.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 852138-15-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various receptors and enzymes, influencing critical biological pathways. The exact mechanisms remain under investigation but are believed to involve:
- Receptor Binding : Potential binding to neurotransmitter receptors or oncogenic pathways.
- Enzyme Interaction : Modulating enzyme activity that could lead to altered metabolic processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
-
In vitro Studies : Tetrahydrocarbazole derivatives have demonstrated moderate to excellent cytotoxicity against various cancer cell lines. A study reported IC50 values as low as 2.5 nM against lung carcinoma cell lines (Calu1) for structurally related compounds .
Cell Line IC50 Value (nM) Calu1 (Lung Carcinoma) 2.5 MCF7 (Breast Cancer) 14 HepG2 (Liver Cancer) 12 - Mechanistic Insights : Some studies have shown that these compounds can induce apoptosis and disrupt cell cycle progression in cancer cells . For example, compounds derived from the tetrahydrocarbazole scaffold have been noted for their ability to cause DNA damage and mitochondrial dysfunction in cancer cells.
Neuroprotective Effects
The structural features of this compound suggest potential neuroprotective properties. Similar carbazole derivatives are investigated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
- Carbazole Derivatives in Cancer Therapy : A review covering carbazole scaffolds from 2012 to 2018 emphasized their anticancer properties across multiple cell lines . The findings suggest that modifications in the carbazole structure can significantly enhance therapeutic efficacy.
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects on glioma and lung carcinoma cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, and how are key reaction parameters optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and amidation. For example:
Carbazole core preparation : Cyclization of indole derivatives under acidic conditions.
Benzamide coupling : Reaction of 2-methoxybenzoyl chloride with the carbazole-methylamine intermediate in anhydrous dichloromethane (DCM) using triethylamine as a base.
- Optimization : Yields >70% are achieved by controlling reaction temperature (0–5°C for amidation) and using catalysts like DMAP. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments (e.g., methoxy singlet at δ 3.8 ppm) and carbazole aromaticity.
- HPLC : Purity >95% using a C18 column (acetonitrile/water, 70:30 v/v).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 361.18).
- X-ray crystallography : Resolves conformational details (e.g., torsion angles between carbazole and benzamide) using SHELXL .
Q. What preliminary biological screening assays evaluate its therapeutic potential?
- Methodological Answer :
- Kinase inhibition : BTK enzyme assays (IC50 determination via fluorescence polarization) .
- Receptor binding : Radioligand displacement assays for serotonin receptors (5-HT1E/1F) using HEK293 cells expressing recombinant receptors .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., Ramos B-cells for BTK-related activity) .
Advanced Research Questions
Q. How do crystallographic studies using SHELX software elucidate conformational stability and intermolecular interactions?
- Methodological Answer :
- Structure refinement : SHELXL refines X-ray data to model hydrogen bonds (e.g., N–H···O between amide and solvent) and π-π stacking (carbazole-benzamide).
- Graph set analysis : Classifies hydrogen-bonding patterns (e.g., R22(8) motifs) to predict crystal packing stability .
- Pseudorotation analysis : Quantifies carbazole ring puckering via Cremer-Pople coordinates (e.g., amplitude Q = 0.5 Å, θ = 30°) .
Q. How can contradictory IC50 values across studies (e.g., BTK vs. 5-HT1F inhibition) be resolved?
- Methodological Answer :
- Assay standardization : Use identical buffer conditions (e.g., 10 mM MgCl2, pH 7.4) and enzyme sources (recombinant vs. native).
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and serotonin receptor subtypes.
- Data normalization : Express IC50 relative to positive controls (e.g., ibrutinib for BTK, LY344864 for 5-HT1F) .
Q. What strategies enhance selectivity for BTK over structurally similar kinases (e.g., EGFR)?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce substituents at the carbazole C3 position to sterically hinder off-target binding.
- Computational docking : Glide SP scoring identifies clashes with EGFR’s hydrophobic cleft.
- Alchemical free energy calculations : Predict ΔΔG values for mutations (e.g., BTK M477 vs. EGFR T790) .
Q. How do solvent polarity and temperature influence regioselectivity in carbazole functionalization?
- Methodological Answer :
- Polar aprotic solvents (DMF) : Promote SNAr at carbazole C6 via stabilization of transition states.
- Low-temperature kinetics : At −20°C, meta-substitution dominates (70:30 meta:para ratio) due to reduced steric effects.
- Activation strain analysis : DFT calculations quantify energy barriers for competing pathways .
Q. What computational and experimental approaches validate predicted binding modes with BTK?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate ligand-protein stability (RMSD <2 Å over 100 ns).
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka = 1.5 × 10^5 M−1s−1, kd = 0.001 s−1).
- Mutagenesis studies : BTK C481S mutation reduces affinity 100-fold, confirming covalent binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
